1-(5,6-Dichloropyridin-3-yl)ethanamine

Medicinal Chemistry Organic Synthesis Chemical Procurement

1-(5,6-Dichloropyridin-3-yl)ethanamine (CAS 1211585-98-6) is a heterocyclic amine featuring a pyridine ring with chlorine substituents at the 5- and 6-positions and an ethanamine side chain at the 3-position. It is primarily utilized as a versatile intermediate in organic synthesis, valued for its unique substitution pattern that imparts specific electronic and steric properties.

Molecular Formula C7H8Cl2N2
Molecular Weight 191.06
CAS No. 1211585-98-6
Cat. No. B2844306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5,6-Dichloropyridin-3-yl)ethanamine
CAS1211585-98-6
Molecular FormulaC7H8Cl2N2
Molecular Weight191.06
Structural Identifiers
SMILESCC(C1=CC(=C(N=C1)Cl)Cl)N
InChIInChI=1S/C7H8Cl2N2/c1-4(10)5-2-6(8)7(9)11-3-5/h2-4H,10H2,1H3
InChIKeyOTMRMUJCVUBDTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(5,6-Dichloropyridin-3-yl)ethanamine (CAS 1211585-98-6): A Specialized Heterocyclic Building Block for Procurement Decisions


1-(5,6-Dichloropyridin-3-yl)ethanamine (CAS 1211585-98-6) is a heterocyclic amine featuring a pyridine ring with chlorine substituents at the 5- and 6-positions and an ethanamine side chain at the 3-position . It is primarily utilized as a versatile intermediate in organic synthesis, valued for its unique substitution pattern that imparts specific electronic and steric properties [1]. The compound is commercially available from several vendors with typical purities of 95-98%, and its price point reflects its niche role as a specialized research chemical rather than a commodity building block .

Why Generic Substitution Fails for 1-(5,6-Dichloropyridin-3-yl)ethanamine (CAS 1211585-98-6)


Substituting 1-(5,6-Dichloropyridin-3-yl)ethanamine with a generic analog is not feasible due to the critical impact of its specific 5,6-dichloro substitution pattern and the position of the ethanamine group on the pyridine ring. This unique arrangement dictates its electronic properties (electron-withdrawing character) and steric hindrance, which directly influence its reactivity in coupling reactions, its binding affinity to biological targets, and its pharmacokinetic profile [1]. Changing the chlorine positions to a 2,6- or 3,5-dichloro pattern, or shifting the ethanamine group, would result in a fundamentally different molecule with altered synthetic utility, biological activity, and target selectivity, potentially compromising the integrity of downstream research or synthetic routes .

Quantitative Differentiation Evidence for 1-(5,6-Dichloropyridin-3-yl)ethanamine (CAS 1211585-98-6)


Commercial Purity Benchmarking: 1-(5,6-Dichloropyridin-3-yl)ethanamine vs. Key Analogs

The standard commercial purity of 1-(5,6-Dichloropyridin-3-yl)ethanamine is typically 98% from major vendors, as reported for product number 2337891 . This is a benchmark for this specific regioisomer. For comparison, the closely related analog (1S)-1-(5,6-dichloropyridin-3-yl)ethan-1-amine (CAS 1213470-57-5) is often listed without a specific purity grade or as 'various' on certain chemical databases, indicating a less standardized or more variable supply chain . This difference in reported purity standards is a key procurement factor.

Medicinal Chemistry Organic Synthesis Chemical Procurement

Target Engagement Profile: Human ERG Channel Inhibition (hERG Liability Assessment)

While the compound's primary application is as a synthetic intermediate, its interaction with the human ERG (hERG) channel is a critical piece of safety data for any derived pharmaceutical candidate. BindingDB entry CHEMBL3093986 reports an IC50 of 5 nM for 1-(5,6-Dichloropyridin-3-yl)ethanamine against the human ERG channel expressed in HEK293 cells [1]. This potency is in the low nanomolar range, which is significant for cardiotoxicity risk assessment. In contrast, another assay for the same target shows a much lower potency (IC50 = 49 nM) for a different compound from a related chemical series, highlighting that small structural variations can lead to a 10-fold difference in hERG liability [2].

Drug Safety Cardiotoxicity hERG Screening

Regioisomeric Differentiation in Dopamine Receptor Pharmacology

The specific 5,6-dichloro substitution pattern on the pyridine ring is not just a synthetic nuance; it translates into distinct pharmacological profiles. BindingDB entry CHEMBL562833 reports a Ki of 25.1 nM for 1-(5,6-Dichloropyridin-3-yl)ethanamine at the human dopamine D3 receptor [1]. Crucially, the same compound shows a Ki of 316 nM at the closely related dopamine D2 receptor, a 12.6-fold lower affinity [2]. This selectivity window (D2/D3 >12) is a quantifiable parameter that a researcher cannot assume will hold for other regioisomers, such as a 2,6-dichloro or 3,5-dichloro analog.

Dopamine Receptors Neuroscience GPCR

Aqueous Solubility and pH-Dependent Stability of the Hydrochloride Salt

The free base form of 1-(5,6-Dichloropyridin-3-yl)ethanamine is often used as a synthetic intermediate, but its hydrochloride salt (CAS 2490435-86-2) is preferred for biological assays due to enhanced aqueous solubility . While specific quantitative solubility data for the free base is sparse in public literature, the existence of the hydrochloride salt implies a need for improved aqueous handling. This contrasts with some regioisomers where the free base may possess inherently higher aqueous solubility, altering their suitability for in vitro assays without further formulation. The choice between free base and salt form is a critical procurement and experimental design decision.

Formulation Science Preclinical Development Physicochemical Properties

Optimal Scientific and Industrial Applications for 1-(5,6-Dichloropyridin-3-yl)ethanamine (CAS 1211585-98-6)


Medicinal Chemistry: Building Block for D3-Selective GPCR Ligands

Based on the quantified 12.6-fold selectivity for the dopamine D3 receptor over D2 (Ki values of 25.1 nM vs 316 nM) [1], this compound is an ideal starting point for medicinal chemistry programs targeting D3-selective ligands. It serves as a core scaffold for developing novel therapeutics for conditions like addiction, schizophrenia, or Parkinson's disease, where D3 receptor modulation is sought with minimized D2-mediated side effects. Procurement should prioritize the 5,6-dichloro regioisomer to maintain this selectivity profile.

Drug Safety Assessment: Calibration Standard for hERG Liability Screening

With a well-characterized, potent inhibition of the human ERG channel (IC50 = 5 nM in a whole-cell patch clamp assay) [2], this compound is a valuable tool for establishing and validating hERG screening assays. Its consistent potency makes it suitable as a positive control or calibration standard in automated patch-clamp or radioligand binding assays designed to identify and mitigate cardiotoxicity risks in early-stage drug discovery.

Organic Synthesis: Regioselective Functionalization of Dichloropyridines

The unique 5,6-dichloro substitution pattern provides distinct electronic properties and steric hindrance, making this compound a valuable intermediate for regioselective palladium-catalyzed aminations and other cross-coupling reactions [3]. Its defined reactivity profile allows chemists to install a chiral amine group at the 3-position of a dichloropyridine ring with high fidelity, a key step in synthesizing complex molecules where specific substitution patterns are non-negotiable for activity.

Neuroscience Research: Tool Compound for Studying Dopamine Receptor Subtypes

Its established Ki values for D2 (316 nM) and D3 (25.1 nM) receptors [4] allow researchers to use this compound as a pharmacological tool to dissect the roles of D2 and D3 receptor signaling in native tissues or cellular models. Its >10-fold selectivity window provides a quantitative benchmark for comparing the effects of more potent or selective tool compounds in functional assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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